1-(2,6-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound classified as a biguanide. Biguanides are characterized by a central guanidine group linked to two amine groups. In this specific compound, a dichlorophenyl group is attached to one of the nitrogen atoms in the guanidine structure, and it exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions. The molecular formula of 1-(2,6-Dichlorophenyl)biguanide hydrochloride is with a molecular weight of approximately 282.558 g/mol .
-(2,6-Dichlorophenyl)biguanide hydrochloride (DCBH) has been investigated in various cell-based assays to study its potential effects on cellular processes. Studies have shown that DCBH can:
DCBH has been studied for its potential to inhibit various enzymes, including:
DCBH has also been investigated in other research areas, such as:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The specific products formed depend on the reagents and conditions employed during the reactions .
Research indicates that 1-(2,6-Dichlorophenyl)biguanide hydrochloride exhibits significant biological activities:
The mechanism of action involves inhibition of protein kinase C activity, which may affect cell proliferation and survival. Additionally, it exhibits histone deacetylase inhibitory activity, indicating a role in gene expression regulation .
The synthesis of 1-(2,6-Dichlorophenyl)biguanide hydrochloride typically involves the reaction of 2,6-dichloroaniline with cyanoguanidine under acidic conditions. This process is conducted in the presence of hydrochloric acid to yield the hydrochloride salt form of the compound. The reaction conditions are crucial for ensuring high yield and purity .
1-(2,6-Dichlorophenyl)biguanide hydrochloride has various applications in scientific research:
Interaction studies involving 1-(2,6-Dichlorophenyl)biguanide hydrochloride have focused on its effects on cellular signaling pathways and gene expression regulation. It has been shown to interact with various proteins involved in cell growth and apoptosis. These interactions suggest that the compound may influence therapeutic targets relevant to cancer treatment and neurodegenerative diseases .
Several compounds share structural similarities with 1-(2,6-Dichlorophenyl)biguanide hydrochloride. These include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(2,5-Dichlorophenyl)biguanide hydrochloride | Similar biguanide structure | Enhanced antibacterial activity |
N-(2,6-Dichlorophenyl)imidodicarbonimidic diamide hydrochloride | Biguanide derivative | Different biological activity profile |
These compounds exhibit similar core structures but differ in the positioning and nature of substituents, which can significantly influence their chemical properties and biological activities .
Irritant